molecular formula C13H13N3O2S B2843112 N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide CAS No. 1251560-52-7

N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2843112
CAS No.: 1251560-52-7
M. Wt: 275.33
InChI Key: XQKLZOMOCUPVGK-UHFFFAOYSA-N
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Description

N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide is a compound that features both pyridine and thiophene moieties. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a subject of interest in scientific research, particularly in the fields of medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide typically involves the condensation of 3-acetylpyridine with thiophene-2-carboxaldehyde, followed by a series of reactions to introduce the oxalamide group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, particularly at the thiophene moiety.

    Reduction: Reduction reactions can target the pyridine ring, potentially leading to the formation of piperidine derivatives.

    Substitution: Both the pyridine and thiophene rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    N1-(pyridin-3-yl)-N2-(2-(thiophen-2-yl)ethyl)oxalamide: Similar structure but with a different position of the thiophene ring.

    N1-(pyridin-2-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide: Similar structure but with a different position of the pyridine ring.

Uniqueness

N1-(pyridin-3-yl)-N2-(2-(thiophen-3-yl)ethyl)oxalamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. This unique structure allows for specific interactions with molecular targets that may not be possible with other similar compounds .

Properties

IUPAC Name

N'-pyridin-3-yl-N-(2-thiophen-3-ylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2S/c17-12(15-6-3-10-4-7-19-9-10)13(18)16-11-2-1-5-14-8-11/h1-2,4-5,7-9H,3,6H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKLZOMOCUPVGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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